molecular formula C7H14N2 B1171249 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) CAS No. 179684-31-2

2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI)

Cat. No.: B1171249
CAS No.: 179684-31-2
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Description

2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) is a chemical compound with the molecular formula C7H14N2. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group on a tetrahydropyridine ring.

Preparation Methods

The synthesis of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) include:

    2-Pyridinamine, 4,6-dimethyl-: This compound lacks the tetrahydro structure, making it less flexible in certain chemical reactions.

    4-Pyridinamine, 2,6-dimethyl-: Similar in structure but differs in the position of the methyl groups, affecting its reactivity and applications.

The uniqueness of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) lies in its specific substitution pattern and tetrahydropyridine ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2S,4R)-2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBYANJUIVMJX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N=C(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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